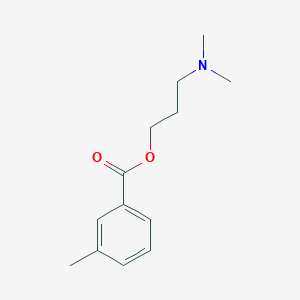
3-(Dimethylamino)propyl 3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)propyl 3-methylbenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the benzoate ester group and is commonly referred to as DMAPB. It is a colorless, odorless liquid that is soluble in water and organic solvents. DMAPB has been shown to have several biochemical and physiological effects, which have made it a popular choice for researchers in various fields.
作用机制
DMAPB exerts its effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of several genes involved in cellular defense mechanisms. DMAPB activates Nrf2 by binding to Keap1, a protein that inhibits Nrf2 activity. This results in the translocation of Nrf2 to the nucleus, where it induces the expression of several cytoprotective genes.
Biochemical and Physiological Effects:
DMAPB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer effects, as it induces apoptosis in cancer cells. DMAPB has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease. DMAPB has also been shown to improve insulin sensitivity, making it a potential treatment for type 2 diabetes.
实验室实验的优点和局限性
One of the main advantages of DMAPB is its specificity for the Nrf2 pathway. This allows researchers to study the effects of Nrf2 activation without interfering with other cellular pathways. Additionally, DMAPB has been shown to have low toxicity, making it a safe choice for in vitro and in vivo studies. However, one limitation of DMAPB is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for DMAPB research. One area of interest is the development of DMAPB analogs that have improved solubility and potency. Another area of interest is the use of DMAPB in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms underlying DMAPB's effects and to determine its potential as a therapeutic agent for various diseases.
合成方法
DMAPB can be synthesized using several methods, but the most common method involves the reaction between 3-(dimethylamino)propylamine and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
DMAPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have also suggested that DMAPB can improve insulin sensitivity, making it a potential treatment for type 2 diabetes. Additionally, DMAPB has been shown to have anti-aging effects, making it a promising candidate for the development of anti-aging drugs.
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
3-(dimethylamino)propyl 3-methylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-11-6-4-7-12(10-11)13(15)16-9-5-8-14(2)3/h4,6-7,10H,5,8-9H2,1-3H3 |
InChI 键 |
DDSCZRJLBXLPOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCCN(C)C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)OCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)


![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)


![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)





